calcium;2-sulfanylacetate

CAS No.: 814-71-1

Cat. No.: VC1608880

Molecular Formula: C2H4CaO2S

Molecular Weight: 132.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 814-71-1 |

|---|---|

| Molecular Formula | C2H4CaO2S |

| Molecular Weight | 132.20 g/mol |

| IUPAC Name | calcium;2-sulfanylacetate |

| Standard InChI | InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4); |

| Standard InChI Key | DOWVFKZNSMMYBE-UHFFFAOYSA-N |

| SMILES | C(C(=O)[O-])S.C(C(=O)[O-])S.[Ca+2] |

| Canonical SMILES | C(C(=O)O)S.[Ca] |

| Colorform | White, crystalline powde |

Introduction

Chemical Identity and Properties

Chemical Identification

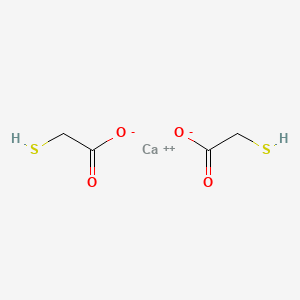

Calcium;2-sulfanylacetate represents an important calcium salt with distinct chemical identifiers that facilitate its classification and regulatory tracking. The compound is registered with CAS number 814-71-1 and EC number 212-402-5, serving as unique identifiers in chemical databases worldwide . The compound is formally identified as calcium;2-sulfanylacetate according to IUPAC nomenclature, though it appears in scientific literature and commercial applications under various synonyms including calcium thioglycolate, calcium bis(mercaptoacetate), and bis(mercaptoacetic acid)calcium salt . These alternative designations reflect both its chemical structure and functional applications across different industries.

Physical and Chemical Properties

The physical and chemical properties of calcium;2-sulfanylacetate provide critical information for its handling, storage, and application. The compound presents as a white crystalline powder at standard temperature and pressure. Its molecular formula is C2H4CaO2S with a calculated molecular weight of 132.20 g/mol. The compound's chemical structure can be represented through several standardized notations, including:

| Property | Value |

|---|---|

| Molecular Formula | C2H4CaO2S |

| Molecular Weight | 132.20 g/mol |

| Physical Appearance | White crystalline powder |

| Standard InChI | InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4); |

| Standard InChIKey | DOWVFKZNSMMYBE-UHFFFAOYSA-N |

| SMILES | C(C(=O)[O-])S.C(C(=O)[O-])S.[Ca+2] |

| Canonical SMILES | C(C(=O)O)S.[Ca] |

| Shelf Life | Stable (trihydrate form) |

This compound functions as a reducing agent due to the presence of sulfhydryl groups, which enables its primary applications in hair removal products and environmental remediation processes .

Synthesis and Production

Chemical Synthesis Methods

The synthesis of calcium;2-sulfanylacetate follows a straightforward chemical reaction pathway that can be precisely controlled under laboratory conditions. The primary synthesis route involves the reaction between calcium hydroxide and thioglycolic acid in a controlled environment. This reaction proceeds as an acid-base neutralization where the thioglycolic acid (HSCH₂COOH) donates protons to the calcium hydroxide Ca(OH)₂, resulting in the formation of the calcium salt of thioglycolic acid. This synthesis reaction can be optimized through careful adjustment of reaction temperature, reagent concentrations, and pH to enhance yield and product purity.

Industrial Production Considerations

Industrial-scale production of calcium;2-sulfanylacetate demands attention to several critical factors to ensure consistent quality and safety. The process typically involves scaled-up versions of the laboratory synthesis, with additional steps for purification and formulation according to end-use specifications. Production facilities must implement appropriate containment measures and personal protective equipment protocols due to the compound's toxicity profile . Quality control procedures typically include analysis of purity, moisture content, and potential contaminants to meet regulatory requirements for cosmetic-grade or industrial-grade applications.

Applications and Uses

Cosmetic Applications

The most widely recognized application of calcium;2-sulfanylacetate is in the cosmetics industry, particularly in depilatory formulations. This compound serves as the active ingredient in many hair removal products, functioning through its ability to break down keratin protein structures in hair. The mechanism involves the disruption of disulfide bonds in hair keratin, which weakens the hair structure and facilitates easy removal from the skin surface. This chemical action allows for the development of non-mechanical hair removal solutions that avoid the pain associated with traditional waxing or plucking methods. Depilatory creams containing calcium thioglycolate typically operate at alkaline pH levels to enhance efficacy while minimizing skin irritation.

Environmental Remediation Applications

Recent research has revealed promising applications for calcium;2-sulfanylacetate in environmental remediation technologies, particularly for heavy metal removal from contaminated water sources. Studies have demonstrated that biochar modified with calcium thioglycolate exhibits exceptional performance in adsorbing toxic heavy metals from aqueous solutions . In a significant study, rice straw biochar modified with this compound achieved remarkable adsorption capacities for lead and cadmium:

| Metal Ion | Unary System Adsorption (mg/g) | Binary System Adsorption (mg/g) |

|---|---|---|

| Pb(II) | 124.92 | 121.34 |

| Cd(II) | 65.44 | 39.43 |

The optimal conditions for adsorption were determined to be pH 6, temperature of 25°C, adsorbent dosage of 0.8 g/L, and contact time of 2 hours . This application leverages the compound's ability to form complexes with heavy metal ions through its sulfur-containing functional groups. The adsorption mechanism primarily involves chemisorption processes including complexation, precipitation, ion exchange, and cation-π interactions . Notably, the modified biochar demonstrated excellent recycling performance, suggesting its potential as a cost-effective solution for water treatment applications.

| Test Substance | Species | LD50 Value | Observed Symptoms |

|---|---|---|---|

| Thioglycolic acid (99% pure) | Rat (Sprague-Dawley) | 73 mg/kg bw | Piloerection, lethargy, ptosis, prostration |

| Sodium thioglycolate | Rat (Wistar) | >50, <200 mg/kg bw | Reduced activity, decreased grip |

| Ammonium thioglycolate | Rat (Sprague-Dawley) | >35, <142 mg/kg bw | Reduced activity, hunched posture |

These toxicity profiles indicate that calcium;2-sulfanylacetate should be handled with appropriate safety precautions to prevent exposure .

| Regulatory Listing | Status |

|---|---|

| European Inventory (EINECS) | Listed |

| EC Inventory | Listed |

| United States TSCA Inventory | Listed |

| China Catalog of Hazardous Chemicals 2015 | Not Listed |

| New Zealand Inventory of Chemicals | Listed |

| Philippines Inventory (PICCS) | Not Listed |

| Vietnam National Chemical Inventory | Not Listed |

| Chinese IECSC | Listed |

| Korea Existing Chemicals List | Not Listed |

These regulatory listings provide important guidance for manufacturers, distributors, and end-users regarding compliance requirements in different regions .

Recent Research Developments

Advancements in Environmental Applications

Recent scientific investigations have advanced our understanding of calcium;2-sulfanylacetate's potential in environmental remediation technologies. The most notable development involves the modification of biochar materials with calcium thioglycolate to enhance heavy metal adsorption capabilities . Research has demonstrated that this modification introduces sulfur-containing functional groups onto the biochar surface, significantly enhancing its complexation performance and ion-exchange capacity. The resulting material exhibited exceptional adsorption performance for toxic heavy metals including lead and cadmium under laboratory conditions .

Mechanistic studies have revealed that the adsorption process primarily involves chemisorption, with multiple mechanisms working simultaneously including complexation, precipitation, ion exchange, and cation-π interactions . This multi-mechanism approach explains the high efficiency observed in metal removal experiments. Additionally, the modified biochar demonstrated remarkable recycling performance, maintaining significant adsorption capacity through multiple treatment cycles. This recyclability feature substantially improves the economic viability of calcium thioglycolate-modified materials for water treatment applications .

Synthesis Optimization Studies

While the basic synthesis route for calcium;2-sulfanylacetate involves reacting calcium hydroxide with thioglycolic acid, ongoing research continues to optimize reaction conditions, purification techniques, and product stability. Studies focusing on reaction kinetics and thermodynamics aim to improve yield while reducing energy consumption and waste generation. Additionally, investigations into alternative synthesis pathways may provide more environmentally friendly production methods that align with green chemistry principles.

Analytical Methods and Characterization

Identification Techniques

Accurate identification and characterization of calcium;2-sulfanylacetate require sophisticated analytical techniques that provide definitive confirmation of chemical identity and purity. Standard analytical methods include spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods can verify the presence of characteristic functional groups and structural features. Chemical identification can also utilize the compound's unique identifiers including:

| Identifier | Value for Calcium;2-sulfanylacetate |

|---|---|

| CAS Number | 814-71-1 |

| EC Number | 212-402-5 |

| Standard InChI | InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4); |

| Standard InChIKey | DOWVFKZNSMMYBE-UHFFFAOYSA-N |

These identifiers provide unambiguous reference points for chemical database searches and regulatory compliance documentation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume